4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound that features a trifluoromethyl group, a phenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the phenyl groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions.
Incorporation of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(4-pentyloxyphenyl)butyric acid: Similar structure but with a pentyloxy group instead of a phenyl group.
4,4,4-trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group and a phenyl group but differs in the backbone structure.
Uniqueness
4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the combination of its trifluoromethyl group and phenyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
4-oxo-4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO2/c24-23(25,26)19-7-4-8-20(15-19)27-22(29)14-13-21(28)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBLTMHSSGPKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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